molecular formula C13H19NO B3154163 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol CAS No. 772324-37-5

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B3154163
CAS No.: 772324-37-5
M. Wt: 205.3 g/mol
InChI Key: QWDMTYHFGOQDRJ-UHFFFAOYSA-N
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Description

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol is a tetrahydroquinoline derivative characterized by a partially hydrogenated quinoline backbone with methyl substituents at positions 1, 2, 2, and 4, and a hydroxyl group at position 5. Its molecular formula is C₁₃H₁₇NO, with a molar mass of 203.28 g/mol .

Properties

IUPAC Name

1,2,2,4-tetramethyl-3,4-dihydroquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-8-13(2,3)14(4)12-7-10(15)5-6-11(9)12/h5-7,9,15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDMTYHFGOQDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with formaldehyde and a suitable catalyst to form the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the cyclization process. The exact industrial methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol is highlighted through comparisons with related tetrahydroquinoline and isoquinoline derivatives. Key distinctions include substituent patterns, synthetic routes, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₃H₁₇NO 1,2,2,4-Me; 7-OH Potential bioactive scaffold (hypothetical)
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO 2-Me; 4-keto Intermediate for antimalarial agents
Oxamniquine C₁₃H₁₆N₂O₃ 6-MeO; 7-NO₂; 8-Cl Schistosomicide drug
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol C₁₁H₁₅NO₂ 1-Me; 6-OH; 7-MeO (isoquinoline core) Neurological research
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin C₁₈H₂₆O Acetyl; hexa-Me (tetralin core) Fragrance industry (musk analog)

Key Observations :

Substituent Effects on Bioactivity: The hydroxyl group at position 7 in the target compound may enhance hydrogen-bonding interactions, a feature absent in 2-methyl-5,6,7,8-tetrahydroquinolin-4-one (which has a ketone group at position 4). This difference could influence solubility and target binding in drug design .

Synthetic Complexity: The synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one involves iodine-mediated alkylation in DMF, achieving quantitative yields . In contrast, the tetramethyl substitution in the target compound likely requires regioselective methylation steps, which may lower yields due to steric hindrance.

Structural Isomerism: Isoquinoline derivatives (e.g., 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol) exhibit distinct electronic properties compared to quinoline-based structures.

Industrial Relevance: The tetralin-based 6-acetyl-1,1,2,4,4,7-hexamethyltetralin shares methyl and acetyl substituents with the target compound but lacks a nitrogen heterocycle. This difference underscores the role of the quinoline core in enabling hydrogen-bonding interactions critical for bioactive molecules .

Biological Activity

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol (CAS Number: 772324-37-5) is a compound belonging to the tetrahydroquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure offers a unique scaffold for the development of bioactive molecules.

  • Molecular Formula : C13H19NO
  • Molecular Weight : 205.30 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • NF-κB Inhibition : Studies have shown that derivatives of tetrahydroquinoline can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This suggests a potential role in anti-inflammatory responses .
  • Anticancer Activity : Research indicates that tetrahydroquinoline derivatives exhibit cytotoxic effects against multiple human cancer cell lines such as MDA-MB-231 and PC-3. The most potent compounds demonstrated significant inhibition rates compared to standard treatments .
  • Anticoagulant Properties : In vitro assays have revealed that certain derivatives can inhibit coagulation factors selectively. This property may lead to developments in anticoagulant therapies .

Biological Activity Data

Activity Type Target Effect Reference
NF-κB InhibitionLPS-induced NF-κBSignificant inhibition (53x more potent)
CytotoxicityHuman cancer cell linesHigh cytotoxicity against various lines
AnticoagulantCoagulation factorsSelective inhibition of Factor XIa

Case Study 1: Anti-inflammatory Effects

A study explored the synthesis and biological evaluation of various tetrahydroquinoline derivatives. Among these, compound 6g was highlighted for its ability to significantly inhibit NF-κB activity in vitro. This suggests potential applications in treating inflammatory diseases .

Case Study 2: Anticancer Potential

In another investigation focusing on the cytotoxic effects of tetrahydroquinoline derivatives against cancer cell lines (NCI-H23, ACHN), several compounds exhibited IC50 values lower than those of established chemotherapeutics. This positions these compounds as promising candidates for further development in cancer therapy .

Q & A

Q. Key Variables Affecting Yields :

Reaction StepConditionsYield Range
Reduction (LiAlH₄)THF, rt, 24 h60–72%
Acidic Workup (HCl)MeOH, HCl, rt, 10 min72–95%

Optimizing solvent polarity, temperature, and stoichiometry minimizes side reactions like over-reduction or decomposition .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions and confirms stereochemistry. For example, methyl groups at C2 and C4 show distinct splitting patterns .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns (e.g., loss of –OH or methyl groups) .
  • HPLC : Ensures purity (>95%) and monitors enantiomeric excess when chiral columns are used .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions often arise from variations in:

Purity : Validate compound purity via HPLC and elemental analysis to exclude impurities as confounding factors .

Structural Analogues : Test derivatives (e.g., 7-hydroxy vs. 7-methoxy substituents) to isolate the pharmacophore responsible for activity .

Assay Conditions : Standardize protocols (e.g., enzyme concentration, incubation time) for NOS inhibition assays to enable cross-study comparisons .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., tert-butyl carbamate) to direct stereochemistry during cyclization .
  • Dynamic Resolution : Use enzymes or chiral catalysts (e.g., Ru-BINAP complexes) to favor one enantiomer during reduction .
  • Analytical Validation : Confirm enantiomeric ratios via chiral HPLC or polarimetry .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Toxicity : Assume neurotoxic potential (common in tetrahydroquinolines) and use fume hoods for synthesis .
  • Reactivity : LiAlH₄ and SOCl₂ require anhydrous conditions and flame-resistant equipment .
  • Waste Disposal : Quench reactive intermediates (e.g., Al residues) with isopropanol before disposal .

Advanced: How to design experiments to evaluate its potential as a nitric oxide synthase (NOS) inhibitor?

Methodological Answer:

Enzyme Assays : Use recombinant human iNOS, eNOS, and nNOS expressed in Sf9 cells. Measure NO production via radiometric (³H-arginine conversion) or colorimetric (Griess reagent) methods .

Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include L-NAME as a positive control .

Selectivity Screening : Compare inhibition across NOS isoforms to assess specificity .

Basic: What are the known derivatives and their applications?

Methodological Answer:

Derivative SubstituentsBiological ActivityKey Study Findings
7-Hydroxy (antipsychotic intermediate)Dopamine modulationIntermediate for non-typical antipsychotics
7-Methoxy (methylsulfonyl group)Antimicrobial, anticancerEnhanced solubility and target binding
N-Cyclopentyl oxalamideLigand in coordination chemistryStabilizes metal complexes for catalysis

Advanced: What computational methods support the study of its structure-activity relationships?

Methodological Answer:

  • Docking Simulations : Use AutoDock or Schrödinger Suite to model interactions with NOS active sites. Focus on hydrogen bonding with heme cofactors .
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict electronic effects on activity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 2
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol

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